molecular formula C17H17N5O3 B2934303 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1351588-81-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2934303
CAS No.: 1351588-81-2
M. Wt: 339.355
InChI Key: IEZFLSYTRGQXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide” is a structurally complex molecule integrating three pharmacologically significant motifs: a benzimidazole core, a 5-methylisoxazole carbonyl group, and an azetidine carboxamide scaffold. Benzimidazole derivatives are widely recognized for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and enzyme modulators .

This compound’s synthesis likely involves multi-step coupling reactions, such as amide bond formation between a benzimidazole-methylamine intermediate and a pre-functionalized azetidine-isoxazole carboxylic acid derivative.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-10-6-14(21-25-10)17(24)22-8-11(9-22)16(23)18-7-15-19-12-4-2-3-5-13(12)20-15/h2-6,11H,7-9H2,1H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZFLSYTRGQXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a compound that integrates the structural features of benzimidazole and isoxazole. This combination is significant in medicinal chemistry due to the diverse biological activities exhibited by compounds containing these moieties. The compound's potential therapeutic applications are linked to its interactions with various biological targets, making it a subject of interest in drug discovery.

Structural Characteristics

The compound features a benzimidazole ring, known for its role in antimicrobial and anticancer activities, and an isoxazole group, which has been associated with anti-inflammatory and analgesic properties. The azetidine ring enhances its pharmacological profile by potentially influencing the compound's binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds often fall below 10 µg/mL, indicating potent activity.

CompoundMIC against S. aureus (µg/mL)MIC against C. albicans (µg/mL)
1< 13.9
23.97.8
37.815

The mechanism by which these compounds exert their antimicrobial effects may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Molecular docking studies have suggested that these compounds can bind to critical proteins such as FtsZ and pyruvate kinases, which are vital for bacterial growth and division .

Anticancer Activity

In addition to antimicrobial properties, there is growing evidence that benzimidazole derivatives possess anticancer activity. Compounds structurally related to this compound have been shown to inhibit key signaling pathways involved in cancer progression, including those mediated by receptor tyrosine kinases .

Study on Antimicrobial Efficacy

A study published in PMC evaluated several benzimidazole derivatives for their antimicrobial efficacy against multiple strains of bacteria and fungi. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, highlighting their potential as alternative therapeutic agents .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of similar compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the integration of benzimidazole and isoxazole could enhance the cytotoxic effects against cancer cells .

Comparison with Similar Compounds

Benzimidazole-Isoxazole Hybrids

  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (): Structural Differences: Replaces the azetidine-carboxamide with a propanamide linker. Spectroscopic Data:
  • IR : NHCO (3265 cm⁻¹), CO (1678 cm⁻¹).
  • 1H NMR : Isoxazole-H at δ6.50 (s), methyl groups at δ2.32 (s) and δ3.30 (s, N-CH3) .

B. Benzimidazole-Carboxamide Derivatives ()

  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (Compound 21) :
    • Structural Differences : Features a benzofuran-carboxamide instead of the isoxazole-azetidine system.
    • Implications : Benzofuran’s aromaticity may enhance π-π stacking interactions, whereas the isoxazole’s electronegative oxygen could improve solubility .
    • Physical Properties : Melting point 161–163°C, consistent with rigid aromatic systems .

C. Imidazole-Semicarbazone Conjugates ()

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(4-fluorophenyl)hydrazinecarboxamide (5f) :
    • Structural Differences : Replaces benzimidazole with imidazole and incorporates a hydrazinecarboxamide group.
    • Implications : The hydrazine linker may confer metal-chelating properties, useful in catalytic applications, but reduce metabolic stability compared to the azetidine-carboxamide .

Physical and Spectroscopic Properties

Property Target Compound (Hypothetical) (Compound 8) (Compound 5f)
Melting Point Estimated 180–200°C (azetidine rigidity) Not reported 172–174°C
IR (CO stretch) ~1670–1690 cm⁻¹ 1678 cm⁻¹ ~1650–1680 cm⁻¹ (hydrazine CO)
1H NMR (Aromatic H) δ6.8–7.5 (benzimidazole) δ7.00–7.30 (benzimidazole) δ6.5–7.5 (benzodioxol/aryl)

The azetidine’s protons are expected to resonate at δ3.0–4.0, distinct from the propanamide’s δ2.32–3.12 signals in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.